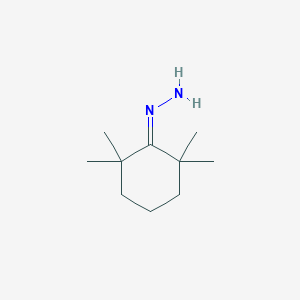
(2,2,6,6-Tetramethylcyclohexylidene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,6,6-Tetramethylcyclohexylidene)hydrazine is an organic compound characterized by a cyclohexylidene ring substituted with four methyl groups and a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethylcyclohexylidene)hydrazine typically involves the reaction of 2,2,6,6-tetramethylcyclohexanone with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone derivative. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and quantity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,6,6-Tetramethylcyclohexylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular iodine and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, hydrazones, and various substituted hydrazine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2,2,6,6-Tetramethylcyclohexylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2,2,6,6-Tetramethylcyclohexylidene)hydrazine involves its interaction with various molecular targets, including enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The specific pathways involved depend on the context of its use and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A structurally similar compound with a piperidine ring instead of a hydrazine moiety.
2,2,6,6-Tetramethylcyclohexanone: The precursor used in the synthesis of (2,2,6,6-Tetramethylcyclohexylidene)hydrazine.
Uniqueness
This compound is unique due to its combination of a highly substituted cyclohexylidene ring and a reactive hydrazine moiety
Eigenschaften
CAS-Nummer |
87842-38-4 |
|---|---|
Molekularformel |
C10H20N2 |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
(2,2,6,6-tetramethylcyclohexylidene)hydrazine |
InChI |
InChI=1S/C10H20N2/c1-9(2)6-5-7-10(3,4)8(9)12-11/h5-7,11H2,1-4H3 |
InChI-Schlüssel |
RWTGXEKEUKYMQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1=NN)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


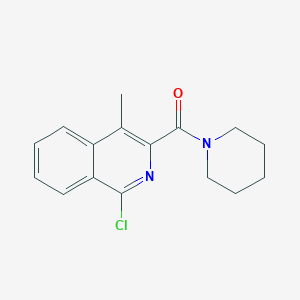
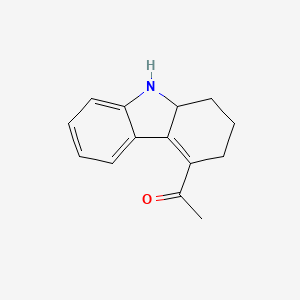

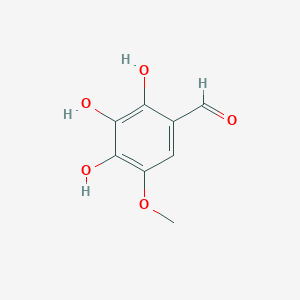

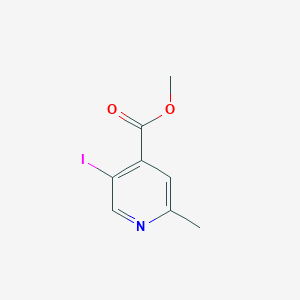
![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
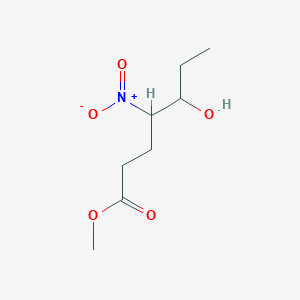
![N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline](/img/structure/B14390059.png)
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14390061.png)
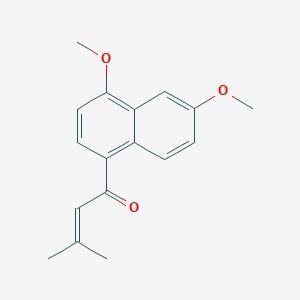

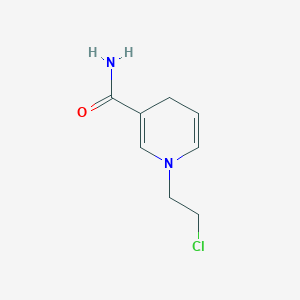
![1,3-Diphenyl-4,6-dihydroimidazo[4,5-c]pyrazole-5-thione](/img/structure/B14390082.png)
